(1-(4-Chlorophenyl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Overview
Description
The description of an organic compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product . The specific reactions used depend on the functional groups present in the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of an organic compound are largely determined by its functional groups. These reactions can involve breaking and forming of bonds to yield new products .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Anticancer and Antimicrobial Potential
The synthesis of novel heterocyclic compounds, including those with structural similarities to the specified chemical, has been investigated for their potential in anticancer and antimicrobial applications. For instance, compounds incorporating 1,3-oxazole and pyrazoline, along with pyridine moieties, have shown promising results against cancer cell lines and pathogenic microbial strains. The combination of these heterocyclic entities suggests a significant potential for overcoming drug resistance in microbes, highlighting the importance of such compounds in medical research (Katariya, Vennapu, & Shah, 2021).
Synthesis and Pharmacological Evaluation
The development of nitrogen and sulfur-containing heterocyclic compounds through microwave-assisted synthesis has been explored, demonstrating efficient production and significant pharmacological potential. These compounds, particularly azetidinones, have been evaluated for their antibacterial activity against various bacterial strains, showcasing their potential in addressing antibiotic resistance and contributing to the development of new therapeutic agents (Mistry & Desai, 2006).
Antioxidant and Enzymatic Activity
Compounds with structural features similar to the specified chemical have been synthesized and assessed for their antioxidant activities. These studies indicate that such compounds, especially when derived from natural sources or through novel synthetic pathways, hold considerable promise as antioxidants. Their potential to scavenge free radicals and exhibit significant reducing power makes them valuable in the development of treatments for oxidative stress-related diseases (Artunç et al., 2020).
Catalytic and Synthetic Applications
The exploration of chiral compounds, including azetidinyl methanols, for catalytic asymmetric synthesis reveals their utility in producing enantiomerically pure substances. These compounds have been successfully used in the asymmetric addition of organozinc reagents to aldehydes, demonstrating high enantioselectivity. This application is particularly relevant in the synthesis of pharmaceuticals and fine chemicals, where the chirality of compounds can significantly affect their biological activity (Wang et al., 2008).
Safety and Hazards
properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3NO2/c18-13-5-3-12(4-6-13)16(7-1-2-8-16)15(23)22-9-14(10-22)24-11-17(19,20)21/h3-6,14H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHSHXTUFLXIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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